2-hydrazinylidene-N-phenylacetamide
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Overview
Description
2-Hydrazinylidene-N-phenylacetamide is an organic compound with the molecular formula C8H9N3O. It is a derivative of acetanilide and features a hydrazinylidene group attached to the acetamide moiety.
Preparation Methods
The synthesis of 2-hydrazinylidene-N-phenylacetamide typically involves the reaction of phenylhydrazine with acetic anhydride. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
2-Hydrazinylidene-N-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can participate in substitution reactions, where the hydrazinylidene group is replaced by other functional groups. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. .
Scientific Research Applications
2-Hydrazinylidene-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as an anti-cancer agent and its role in other therapeutic areas.
Industry: It is used in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-hydrazinylidene-N-phenylacetamide involves its interaction with specific molecular targets. It can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-Hydrazinylidene-N-phenylacetamide can be compared with other similar compounds, such as:
Acetanilide: Both compounds share a similar core structure but differ in their functional groups.
Phenylhydrazine derivatives: These compounds have similar hydrazinylidene groups but differ in their overall structure and reactivity.
N-Phenylacetamide derivatives: These compounds have variations in the substituents attached to the acetamide moiety, leading to different chemical properties and applications .
Properties
CAS No. |
668418-24-4 |
---|---|
Molecular Formula |
C8H9N3O |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-hydrazinylidene-N-phenylacetamide |
InChI |
InChI=1S/C8H9N3O/c9-10-6-8(12)11-7-4-2-1-3-5-7/h1-6H,9H2,(H,11,12) |
InChI Key |
QFNCEGQSKWROQR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C=NN |
Origin of Product |
United States |
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